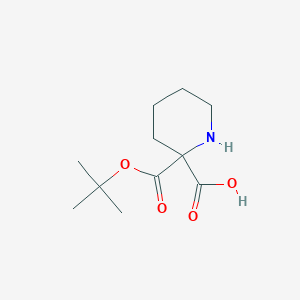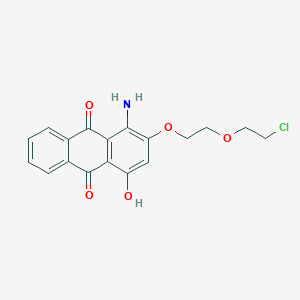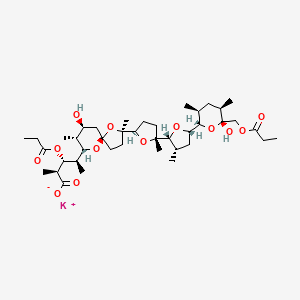![molecular formula C38H20Cl4O2S4 B13140521 1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione CAS No. 86704-95-2](/img/structure/B13140521.png)
1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione: is a complex organic compound with the molecular formula C38H20Cl4O2S4 This compound is characterized by its anthracene-9,10-dione core, which is substituted with four (4-chlorophenyl)thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Substitution Reaction: The anthracene-9,10-dione undergoes a substitution reaction with 4-chlorophenylthiol in the presence of a suitable catalyst, such as a Lewis acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C to facilitate the substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The (4-chlorophenyl)thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study cellular processes and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s (4-chlorophenyl)thio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetrakis(phenylthio)anthracene-9,10-dione: Similar structure but lacks the chlorine atoms on the phenyl groups.
1,4,5,8-Tetrakis((4-methylphenyl)thio)anthracene-9,10-dione: Similar structure with methyl groups instead of chlorine atoms.
1,4,5,8-Tetrakis((4-fluorophenyl)thio)anthracene-9,10-dione: Similar structure with fluorine atoms instead of chlorine atoms.
Uniqueness
1,4,5,8-Tetrakis((4-chlorophenyl)thio)anthracene-9,10-dione is unique due to the presence of chlorine atoms on the phenyl groups. This substitution can influence the compound’s reactivity, stability, and interaction with other molecules. The chlorine atoms can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
86704-95-2 |
|---|---|
Molecular Formula |
C38H20Cl4O2S4 |
Molecular Weight |
778.6 g/mol |
IUPAC Name |
1,4,5,8-tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C38H20Cl4O2S4/c39-21-1-9-25(10-2-21)45-29-17-18-30(46-26-11-3-22(40)4-12-26)34-33(29)37(43)35-31(47-27-13-5-23(41)6-14-27)19-20-32(36(35)38(34)44)48-28-15-7-24(42)8-16-28/h1-20H |
InChI Key |
SICKCZNABREHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=C(C=C6)Cl)SC7=CC=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


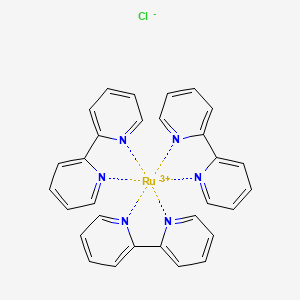
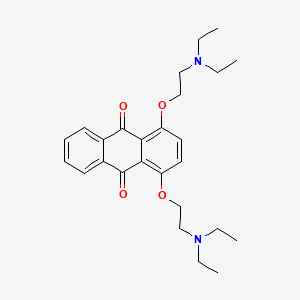
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
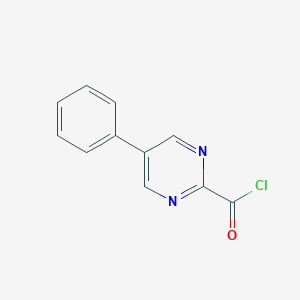
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
![2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
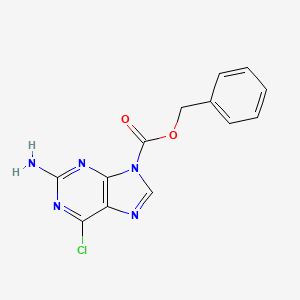
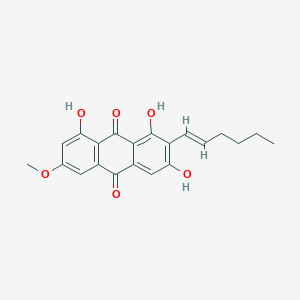
![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)
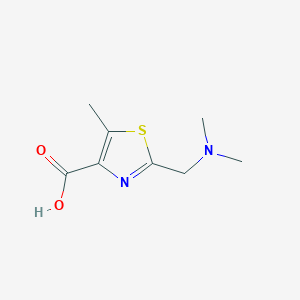
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)
